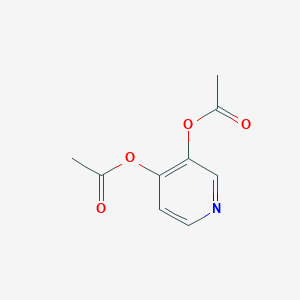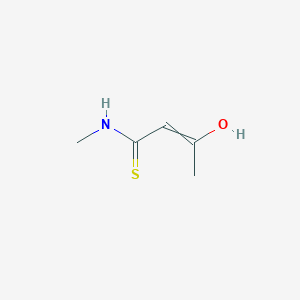
(4-Hydroxyphenyl)carbamothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)carbamothioic acid is an organic compound with the molecular formula C7H7NO2S. This compound is characterized by the presence of a hydroxy group (-OH) attached to a phenyl ring, which is further connected to a carbamothioic acid group (-CSNH2). This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)carbamothioic acid typically involves the reaction of 4-hydroxyaniline with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)carbamothioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbamothioic acid group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)carbamothioic acid finds applications in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)carbamothioic acid involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the carbamothioic acid group can interact with catalytic residues, leading to inhibition or modulation of enzyme activity. These interactions are often studied using computational modeling and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Ethyl (4-hydroxyphenyl)carbamothioate
- Cefadroxil Related Compound D
Uniqueness
(4-Hydroxyphenyl)carbamothioic acid is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in research and industry.
Propriétés
| 92903-52-1 | |
Formule moléculaire |
C7H7NO2S |
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)carbamothioic S-acid |
InChI |
InChI=1S/C7H7NO2S/c9-6-3-1-5(2-4-6)8-7(10)11/h1-4,9H,(H2,8,10,11) |
Clé InChI |
DSFUUKQWELUESV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
